![molecular formula C8H10O4 B1239032 (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid](/img/structure/B1239032.png)
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid is the (1R,6S)-diastereomer of 1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate acid of a (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate. It is an enantiomer of a (1S,6R)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid.
Scientific Research Applications
Chemical Synthesis and Reactivity
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid, a structurally complex organic compound, is significant in synthetic organic chemistry due to its potential as an intermediate in the synthesis of various organic compounds. Studies have explored the stereoselective alkylation reactions of similar diene-carboxylic acids, revealing insights into the formation of stereoselective compounds under various conditions, including the use of different electrophiles and reaction settings (Bennett et al., 2012). Such reactions are crucial for the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and materials science.
Enzymatic Conversion and Bioactive Compound Synthesis
The enzymatic conversion of related cyclohexadiene compounds has been employed to generate enantiomerically pure compounds, which serve as precursors for bioactive molecules such as alkaloids with significant anticancer properties (White & Banwell, 2016). This showcases the compound's role in the biosynthesis of complex natural products, underlining its importance in medicinal chemistry and drug discovery.
Microbial Dihydroxylation and Derivative Synthesis
Microbial dihydroxylation processes have been adapted for the synthesis of dihydroxycyclohexadiene-carboxylic acids, demonstrating the compound's versatility as a substrate for producing a wide array of functionalized derivatives (Myers et al., 2001). This biotechnological approach highlights the integration of biological systems in chemical synthesis, contributing to the development of sustainable and efficient production methods for complex organic molecules.
Structural and Functional Analysis
Investigations into the structure and reactivity of similar cyclohexadiene compounds provide insights into their potential applications in materials science and the synthesis of novel organic frameworks (Luna & Cravero, 2005). Understanding these compounds' reactivity patterns and stability under various conditions is essential for their application in the synthesis of polymers, coatings, and other functional materials.
properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-5-2-3-8(12,7(10)11)6(9)4-5/h2-4,6,9,12H,1H3,(H,10,11)/t6-,8+/m0/s1 |
InChI Key |
KWQSYZVAOWYCNP-POYBYMJQSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@](C=C1)(C(=O)O)O)O |
SMILES |
CC1=CC(C(C=C1)(C(=O)O)O)O |
Canonical SMILES |
CC1=CC(C(C=C1)(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.